molecular formula C12H20NOP B15211776 Benzenamine, 4-(diethylphosphinyl)-N-ethyl- CAS No. 87981-13-3

Benzenamine, 4-(diethylphosphinyl)-N-ethyl-

Cat. No.: B15211776
CAS No.: 87981-13-3
M. Wt: 225.27 g/mol
InChI Key: PVNVZLXAQHKQGI-UHFFFAOYSA-N
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Description

Diethyl(4-(ethylamino)phenyl)phosphine oxide is an organophosphorus compound that features a phosphine oxide group attached to a phenyl ring substituted with an ethylamino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of diethyl(4-(ethylamino)phenyl)phosphine oxide typically involves the alkylation of diethoxymethyl phenylphosphine oxide with an appropriate alkyl halide, followed by deprotection and further functionalization steps . The reaction conditions often require the use of strong bases and controlled temperatures to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale reactions using continuous flow reactors to maintain consistent reaction conditions and optimize yield. The use of catalysts and automated systems can further enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Diethyl(4-(ethylamino)phenyl)phosphine oxide undergoes various types of chemical reactions, including:

    Oxidation: The phosphine group can be oxidized to form phosphine oxides.

    Reduction: The compound can be reduced under specific conditions to yield phosphines.

    Substitution: The ethylamino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions include various phosphine oxides, reduced phosphines, and substituted derivatives, depending on the specific reagents and conditions used.

Scientific Research Applications

Diethyl(4-(ethylamino)phenyl)phosphine oxide has several scientific research applications:

Mechanism of Action

The mechanism by which diethyl(4-(ethylamino)phenyl)phosphine oxide exerts its effects involves its ability to coordinate with metal ions and participate in redox reactions. The phosphine oxide group can act as a ligand, forming stable complexes with transition metals, which can then catalyze various organic transformations. The ethylamino group can also interact with biological targets, influencing enzyme activity and protein function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Diethyl(4-(ethylamino)phenyl)phosphine oxide is unique due to the presence of both the ethylamino and phosphine oxide groups, which confer distinct chemical reactivity and coordination properties. This dual functionality makes it particularly valuable in catalysis and coordination chemistry, as well as in biological applications where specific interactions with enzymes and proteins are required.

Properties

CAS No.

87981-13-3

Molecular Formula

C12H20NOP

Molecular Weight

225.27 g/mol

IUPAC Name

4-diethylphosphoryl-N-ethylaniline

InChI

InChI=1S/C12H20NOP/c1-4-13-11-7-9-12(10-8-11)15(14,5-2)6-3/h7-10,13H,4-6H2,1-3H3

InChI Key

PVNVZLXAQHKQGI-UHFFFAOYSA-N

Canonical SMILES

CCNC1=CC=C(C=C1)P(=O)(CC)CC

Origin of Product

United States

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